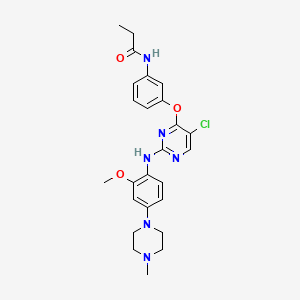
N-(3-((5-氯-2-((2-甲氧基-4-(4-甲基哌嗪-1-基)苯基)氨基)嘧啶-4-基)氧基)苯基)丙酰胺
描述
This compound, also known by its CAS RN 1214265-58-3, is a molecule with the formula C25H29ClN6O3 . It is a Protein Tyrosine Kinase/RTK class compound .
Molecular Structure Analysis
The crystal structure of the Jak3 Kinase Domain covalently bound to this compound has been determined through X-ray diffraction . The resolution of the structure is 2.90 Å .Physical And Chemical Properties Analysis
The compound has a molecular weight of 584.09 . Other physical and chemical properties are not specified in the search results.科学研究应用
Alzheimer’s Disease Research
WZ4003 has been used in the study of Alzheimer’s disease . The compound has been found to lower p-tau Ser356, a form of tau protein associated with Alzheimer’s disease pathology, in brain slice cultures . This suggests that WZ4003 could potentially be used in the development of treatments for Alzheimer’s disease .
Colorectal Cancer Research
WZ4003 has been optimized as a NUAK inhibitor against human colorectal cancer . A derivative of WZ4003, compound 9q, has shown stronger inhibitory effects against NUAK1/2 enzyme activity, tumor cell proliferation, and inducing apoptosis of tumor cells . This indicates that WZ4003 and its derivatives could be potential anticancer drugs .
Cell Migration and Proliferation
WZ4003 has been found to repress the migration of cells and prevent cell proliferation . This suggests that WZ4003 could be used in the study of cell biology and potentially in the development of treatments for diseases characterized by abnormal cell migration and proliferation .
Inhibition of Cell Invasion
In a cell invasion assay, WZ4003 has been found to inhibit the invasive potential of U2OS cells . This indicates that WZ4003 could be used in the study of cell invasion and potentially in the development of treatments for diseases characterized by abnormal cell invasion .
Inhibition of Phosphorylation
In U2OS cells, WZ4003 has been found to inhibit the phosphorylation of MYPT1 and reduce the cells in S-phase by 50% . This suggests that WZ4003 could be used in the study of cell cycle and potentially in the development of treatments for diseases characterized by abnormal cell cycle progression .
Antioxidant Stress Response
NUAK1, the target of WZ4003, is a key component of the antioxidant stress response pathway . Inhibition of NUAK1 by WZ4003 could potentially suppress the growth and survival of colorectal tumors . This suggests that WZ4003 could be used in the study of antioxidant stress response and potentially in the development of treatments for diseases characterized by abnormal antioxidant stress response .
作用机制
Target of Action
The primary targets of N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide are NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family . These kinases are activated by the liver kinase B1 (LKB1) tumor suppressor kinase .
Mode of Action
N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide inhibits both NUAK isoforms. The IC50 for NUAK1 is 20 nM and for NUAK2 is 100 nM .
Biochemical Pathways
The NUAK1 and NUAK2 kinases play important roles in regulating key biological processes including Myc-driven tumorigenesis, senescence, cell adhesion, and neuronal polarity . The inhibition of these kinases by N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide can affect these pathways and their downstream effects.
Pharmacokinetics
One study reported a half-life of 114 minutes in 1 mg/ml of mouse hepatic microsomes . After a single intravenous (dose: 1 mg/kg) and oral (dose: 10 mg/kg) administration in male Swiss Albino mice, the half-life was 2.04 hours, clearance was 18.32 mL/min/kg, volume of distribution at steady state was 2.01 L/kg, and bioavailability was 37% .
Result of Action
In all cell lines tested, N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide inhibits the phosphorylation of the only well-characterized substrate, myosin phosphate-targeting subunit 1 (MYPT1), that is phosphorylated by NUAK1 at Ser 445 . It also significantly inhibits migration in a wound-healing assay to a similar extent as NUAK1-knockout . Furthermore, it inhibits proliferation of mouse embryonic fibroblasts to the same extent as NUAK1 knockout and U2OS cells to the same extent as NUAK1 shRNA knockdown .
Action Environment
It is known that the compound is a crystalline solid and soluble in dmso and dmf
属性
IUPAC Name |
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJBAUIGHSMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110474 | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide | |
CAS RN |
1214265-58-3 | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: WZ4003 functions as a potent and selective inhibitor of NUAK1 and NUAK2 kinases. [, ] These kinases are part of the AMPK family and are activated by the tumor suppressor LKB1. [] By inhibiting NUAK kinases, WZ4003 disrupts their downstream signaling pathways involved in cell survival, proliferation, adhesion, and polarity. [, ]
A: Studies have shown that WZ4003 can induce cell cycle arrest, primarily affecting the S-phase and mitosis. [] This arrest is linked to WZ4003's inhibition of NUAK1, a kinase that appears to play a role in S-phase progression. []
A: While the provided research doesn't delve into the specifics of WZ4003's structure-activity relationship, it does highlight a key mutation (A195T) in NUAK1 that confers resistance to WZ4003. [] This suggests that the amino acid at position 195 in NUAK1 plays a critical role in WZ4003 binding and that modifications around this binding site could influence selectivity. Further research focusing on analogs and structural modifications is needed to fully elucidate the SAR.
A: Preclinical studies have shown that WZ4003 inhibits the growth and invasive potential of various cancer cell lines, including U2OS osteosarcoma cells [] and prostate cancer cells. [, ] Furthermore, WZ4003 has demonstrated synergistic effects with gefitinib in non-small cell lung cancer cells, overcoming acquired resistance to gefitinib. [] These findings warrant further investigation into its potential as an anticancer agent.
A: Research indicates that WZ4003 can lower the levels of phosphorylated tau at serine 356 (p-tau Ser356). [] This is significant because p-tau Ser356 is implicated in Alzheimer’s disease (AD) progression due to its association with tau accumulation and neurofibrillary tangle formation. [, ]
A: WZ4003 has been shown to inhibit cell migration in mouse embryonic fibroblasts (MEFs) to a similar extent as observed in NUAK1 knockout models. [] This suggests that NUAK1 activity is crucial for cell migration, and WZ4003's inhibitory action on this kinase disrupts this process. []
A: WZ4003 serves as a valuable chemical probe for dissecting the biological roles of NUAK kinases. [] Its use in research spans investigating NUAK1's role in various cellular processes, including cell migration, proliferation, and tau phosphorylation. [, , ] Additionally, its potential as an anti-cancer agent and its effects on tau pathology make it a promising compound for further preclinical and potentially clinical development. [, , ]
A: Yes, WZ4003 effectively inhibits the phosphorylation of MYPT1 at Ser445 across various cell lines tested. [] This phosphorylation event is known to be mediated by NUAK1, further corroborating WZ4003's role as a NUAK1 inhibitor. []
A: Research has unveiled an intricate interplay between WZ4003, NUAK1, and the SCFβTrCP E3 ubiquitin ligase complex. Inhibition of NUAK1 by WZ4003 disrupts the phosphorylation cascade that typically leads to NUAK1 degradation by the SCFβTrCP complex. [] This interplay highlights the complex regulation of NUAK1 levels within the cell cycle. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)

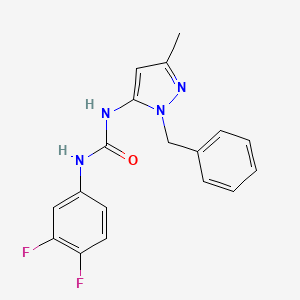
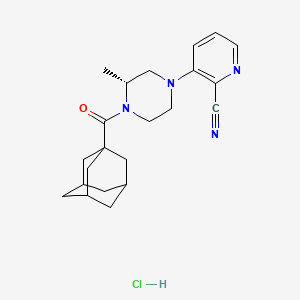
![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)
![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)
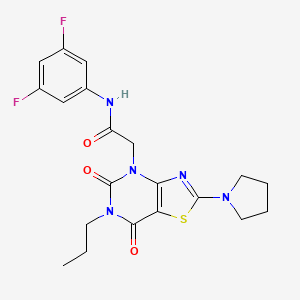
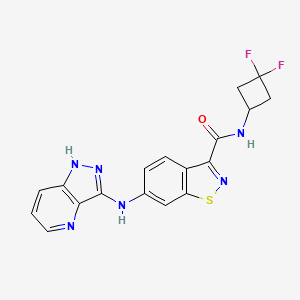
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)